molecular formula C12H20N4 B1422946 Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine CAS No. 1199782-51-8

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine

Cat. No. B1422946
CAS RN: 1199782-51-8
M. Wt: 220.31 g/mol
InChI Key: ZDLPDXMAMPKGEG-UHFFFAOYSA-N
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Description

Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine is a chemical compound with the molecular formula C12H20N4 and a molecular weight of 220.31 . It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula C12H20N4 . Further details about its structure might be available in specific databases or scientific literature.

Scientific Research Applications

1. Molecular Structure Analysis

The molecular and crystal structures of compounds related to Dimethyl({[6-(piperazin-1-yl)pyridin-3-yl]methyl})amine have been studied, revealing detailed geometrical properties and intermolecular interactions. For example, a study by Dolzhenko et al. (2011) discusses the crystal structure of a similar compound, highlighting its monoclinic symmetry and the arrangements of molecules in chains generated by intermolecular NH···N hydrogen bonds.

2. Synthesis of Novel Compounds

Research into the synthesis of novel compounds using this compound-related structures has been conducted. For instance, Rahmani et al. (2018) report the efficient synthesis of pyridine-pyrimidines via a three-component reaction, indicating the utility of these structures in creating diverse chemical compounds.

3. Anticonvulsant and Antinociceptive Activity

The potential medical applications of compounds related to this compound are also a subject of research. Kamiński et al. (2016) synthesized a library of new piperazinamides and tested them for anticonvulsant and antinociceptive activities, demonstrating the potential therapeutic benefits of these compounds.

4. Luminescent Properties and Photo-Induced Electron Transfer

The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents have been investigated. Gan et al. (2003) synthesized novel compounds and studied their fluorescence, indicating the potential of such structures in photophysical applications.

5. Synthesis of Antimicrobial Agents

Compounds structurally related to this compound have been synthesized for potential use as antimicrobial agents. For example, Patel et al. (2012) report the synthesis of s-triazine-based thiazolidinones with antimicrobial activity, showcasing the application of such structures in combating microbial infections.

6. Antiproliferative Activity Against Human Cancer Cell Lines

The antiproliferative effects of certain derivatives have been evaluated against human cancer cell lines. Mallesha et al. (2012) synthesized a series of derivatives and tested them for their antiproliferative effect, indicating the potential of these compounds in cancer research.

7. Transdermal Permeation Enhancers

Some derivatives of this compound have been studied for their activity as transdermal permeation enhancers. Farsa et al. (2010) prepared a series of alkyl esters and alkylamides and tested their effectiveness in enhancing skin permeability, suggesting potential applications in topical drug delivery systems.

properties

IUPAC Name

N,N-dimethyl-1-(6-piperazin-1-ylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-15(2)10-11-3-4-12(14-9-11)16-7-5-13-6-8-16/h3-4,9,13H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLPDXMAMPKGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CN=C(C=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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